molecular formula C7H5NO5 B7909561 Chelidamic acid, technical grade

Chelidamic acid, technical grade

Cat. No.: B7909561
M. Wt: 183.12 g/mol
InChI Key: ONNIMIBALRYTAC-UHFFFAOYSA-N
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Description

Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a heterocyclic compound with a pyridine core substituted by hydroxyl and two carboxylic acid groups. It serves as a versatile ligand for metal ions due to its tridentate binding capability via hydroxyl, carboxylate, and pyridyl nitrogen atoms . Key synthetic routes involve Claisen condensation of acetone and diethyl oxalate to form chelidonic acid, followed by ammonolysis to yield chelidamic acid with optimized yields up to 90% .

Properties

IUPAC Name

6-carbamoyl-4-oxopyran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c8-6(10)4-1-3(9)2-5(13-4)7(11)12/h1-2H,(H2,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNIMIBALRYTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=CC1=O)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chelidonic Acid Synthesis

The first step involves a Claisen condensation:

  • Reagents : Sodium ethoxide (2.1 mol), diethyloxalate (2.1 mol), and acetone (1 mol) are mixed in ethanol.

  • Reaction Conditions : Acetone is added slowly (<30% concentration) to prevent aldol side reactions. The mixture is stirred at 5–30°C, yielding a disodium acetone diethyloxalate complex.

  • Neutralization : The complex is neutralized with cold HCl, forming a slurry, which is refluxed with additional HCl to cyclize into chelidonic acid.

  • Yield : 90–95% after cold filtration.

Conversion to Chelidamic Acid

The chelidonic acid is dissolved in concentrated ammonium hydroxide and refluxed for 6–8 hours at pH >9. Acidification with HCl precipitates chelidamic acid quantitatively.

Key Advantages :

  • Avoids distillation steps, reducing energy consumption.

  • Scalable with yields exceeding 90% at both stages.

Direct Synthesis from Pyridine Derivatives

An alternative one-pot synthesis (ChemicalBook, 2016) bypasses chelidonic acid by ammonolysis of a β-diketone intermediate:

Reaction Protocol

  • Precursor : A β-diketone derivative (41.8 g, 0.21 mol) is treated with 30% aqueous NH₃ (425 mL) at 0°C.

  • Stirring : The suspension is stirred at 20°C for 48 hours.

  • Workup : Excess ammonia is removed under reduced pressure, and the residue is refluxed with water and charcoal. Acidification with HCl (pH=1) yields chelidamic acid as a white solid.

  • Yield : 98%.

Optimization Notes :

  • Charcoal treatment improves purity by adsorbing impurities.

  • Cold washing minimizes product loss.

Comparative Analysis of Methods

Parameter Chelidonic Acid Route Direct Synthesis Esterification
Starting MaterialDiethyloxalate, acetoneβ-Diketone derivativeChelidamic acid hydrate
Steps211
Yield90–95% (Step 1); >99% (Step 2)98%68%
Key ReagentsSodium ethoxide, HClNH₃, HClH₂SO₄, ethanol
PurificationFiltration, washingCharcoal, acidificationChromatography
ScalabilityHighModerateLow

Technical-Grade Considerations

  • Cost : The chelidonic acid route uses inexpensive reagents (ethanol, acetone) but requires precise temperature control.

  • Purity : Direct synthesis achieves higher purity (98%) without intermediate isolation.

  • Safety : NH₃ and HCl handling necessitates corrosion-resistant equipment.

Environmental and Industrial Feasibility

The chelidonic acid method’s avoidance of solvent distillation reduces volatile organic compound (VOC) emissions. In contrast, direct synthesis generates aqueous waste containing ammonium salts, requiring neutralization. Technical-grade production prioritizes the chelidonic acid route for its balance of yield (95% overall) and scalability.

Emerging Innovations

Recent patents and publications emphasize:

  • Catalytic Amination : Substituting NH₃ with urea or ammonium carbonate to reduce toxicity.

  • Continuous Flow Systems : Enhancing reaction control and yield in chelidonic acid synthesis .

Chemical Reactions Analysis

Coordination Chemistry and Metal-Organic Framework (MOF) Formation

Chelidamic acid acts as a polydentate ligand, forming coordination polymers with alkaline earth metals:

  • Reaction with Mg(NO₃)₂ : Hydrothermal treatment yields [Mg(HL)(H₂O)₂]ₙ (HL²⁻ = deprotonated chelidamic acid), a 2D MOF. Dehydration at 210°C removes coordinated water, generating a porous structure ([Mg(HL)]ₙ) with enhanced catalytic activity .

  • Reaction with Ca(NO₃)₂ : Forms [Ca(H₂L)₂]ₙ , a 3D framework stabilized by hydrogen bonds. Unlike the Mg-MOF, it lacks catalytic activity due to inaccessible metal centers .

Key Data:

Property[Mg(HL)(H₂O)₂]ₙ[Ca(H₂L)₂]ₙ
Dimensionality2D3D
Thermal StabilityUp to 100°CUp to 250°C
Catalytic Activity*Yes (dehydrated)No
*Tested in Claisen-Schmidt reactions .

Esterification and Functional Group Modification

The carboxylic acid groups undergo typical derivatization reactions:

  • Methyl Ester Formation : Reflux with MeOH/H₂SO₄ yields dimethyl 4-hydroxypyridine-2,6-dicarboxylate .

    Chelidamic acid+2CH₃OHH⁺Dimethyl ester+2H₂O\text{Chelidamic acid} + 2\text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Dimethyl ester} + 2\text{H₂O}
  • Amide/Nitrile Synthesis :

    • Amidation with NH₃ produces 4-hydroxypyridine-2,6-dicarboxamide .

    • Dehydration of the amide via PCl₅ forms the corresponding nitrile .

Substrate Scope and Yields:

AldehydeKetoneProduct Yield (%)
p-NitrobenzaldehydeAcetophenone92
o-NitrobenzaldehydeAcetophenone78
m-NitrobenzaldehydeAcetophenone85
BenzaldehydeCyclohexanone88

Mechanistic Insights:

  • The Mg²⁺ Lewis acid sites activate carbonyl groups via polarization.

  • Steric and electronic effects influence yields (e.g., ortho-substituted aldehydes show lower reactivity) .

Stability and Reactivity Trends

  • Thermal Decomposition : Chelidamic acid degrades above 340°C, releasing CO₂ and NH₃ .

  • pH-Dependent Solubility : Fully deprotonated above pH 6, enhancing water solubility .

Scientific Research Applications

Chemistry

Chelidamic acid serves as a building block in the synthesis of various heterocyclic compounds. It is utilized as a reagent in organic synthesis, facilitating the formation of complex molecular structures. Its ability to undergo oxidation and substitution reactions makes it valuable for creating derivatives that can be further explored for their chemical properties.

Biology

Research has shown that chelidamic acid derivatives exhibit significant biological activities , including:

  • Antimicrobial properties : Studies indicate that certain derivatives can disrupt bacterial cell wall synthesis.
  • Anticancer potential : Chelidamic acid has been investigated for its ability to target cancer cells through mechanisms such as oxidative stress modulation .

Medicine

In the medical field, chelidamic acid is being explored for its potential in drug development. Notably, derivatives of chelidamic acid are being evaluated as potential therapeutics for Alzheimer's Disease . These compounds have demonstrated antioxidant properties and the ability to disrupt amyloid plaques associated with the disease . The development of new systems based on chelidamic acid aims to enhance therapeutic efficacy through structural modifications.

Industrial Applications

Chelidamic acid is also used in industrial applications for:

  • The production of dyes and pigments .
  • Serving as a chemical intermediate in various manufacturing processes.

Table 1: Summary of Chelidamic Acid Derivatives and Their Biological Activities

Compound NameActivity TypeMechanism of ActionReference
Chelidamic Acid Derivative AAntimicrobialDisrupts cell wall synthesis
Chelidamic Acid Derivative BAnticancerInduces oxidative stress in cancer cells
Chelidamic Acid Derivative CAntioxidantScavenges free radicals

Case Study 1: Therapeutic Applications for Alzheimer’s Disease

A study conducted by the Green Research Group investigated N-heterocyclic amines derived from chelidamic acid as potential treatments for Alzheimer's Disease. The research focused on the molecular features associated with oxidative stress and plaque formation. Results indicated that these derivatives could effectively break apart amyloid plaques and exhibit antioxidant activity, suggesting their potential as therapeutic agents .

Case Study 2: Energy Storage Applications

Recent research has explored the use of chelidamic acid as an organic anode material in energy storage systems. The study demonstrated that chelidamic acid forms polymeric structures with metal ions, enhancing capacitance and performance in redox flow batteries. This application highlights its utility beyond traditional chemical synthesis into the realm of energy technology .

Mechanism of Action

The mechanism by which chelidamic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to the survival of microorganisms or cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

Chelidamic acid is often compared to:

  • Dipicolinic acid (2,6-pyridinedicarboxylic acid) : Lacks the 4-hydroxyl group, reducing hydrogen-bonding capacity but enhancing electron-withdrawing effects.
  • 4-Methoxy-pyridine-2,6-dicarboxylic acid (OMe13) and 4-chloro-pyridine-2,6-dicarboxylic acid (Cl14) : Electron-withdrawing substituents at the 4-position alter coordination strength and solubility .
  • Bilirubin : Shares a pyrrolic framework but acts as a REV-ERBα antagonist, contrasting chelidamic acid’s agonist activity .

Table 1: Structural and Physical Properties

Compound Substituents Key Functional Groups Solubility (Ethanol)
Chelidamic acid 4-OH -OH, -COOH 76%
Dipicolinic acid None -COOH High (polar solvents)
OMe13 4-OCH₃ -OCH₃, -COOH Moderate
Cl14 4-Cl -Cl, -COOH Low

Coordination Chemistry and Metal-Binding Behavior

Chelidamic acid forms stable complexes with transition metals (e.g., Co, Ce) and lanthanides, often yielding 3D frameworks via hydrogen bonds and π-π interactions. Comparative studies highlight:

  • Cobalt(II) complexes : Chelidamic acid derivatives form layered or channeled structures distinct from dipicolinic acid analogs. For example, [Co(dipic-OH)(pyz)(OH₂)]·H₂O exhibits a 3D channel framework via π-π stacking, absent in dipicolinic acid-based complexes .
  • Cerium(IV) and Lanthanum(III) complexes : Chelidamic acid coordinates in a tridentate mode, creating nine-coordinate Ce(IV) or ten-coordinate La(III) geometries with unique optical properties (e.g., absorption at 221–571 nm) .

Table 2: Crystal Parameters of Representative Complexes

Complex Space Group Unit Cell Volume (ų) Coordination Geometry
[Co(dipic-OH)(OH₂)₃]·1.5H₂O C2/c 2267.4 Monoclinic, 8-coordinate
[Ce(HChel)₂(H₂O)₃]·2H₂O P21/c 2627.2 9-coordinate, triclinic
[La(HChel)₂(H₂O)₂]₂·3H₂O P1 1013.0 10-coordinate, triclinic

Q & A

Q. What are the established methods for synthesizing chelidamic acid in a laboratory setting?

Chelidamic acid can be synthesized via condensation reactions using diethyl oxalate and acetone in the presence of sodium ethoxide, followed by acid hydrolysis. A critical step involves esterification of intermediate products, as demonstrated in the synthesis of chelidamic acid dimethyl ester using thionyl chloride and methanol . Researchers should optimize reaction conditions (e.g., temperature, solvent purity) to achieve yields >60%, with purification via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing chelidamic acid and its derivatives?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., carboxyl C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch at ~2500-3300 cm⁻¹).
  • NMR : 1^1H NMR (DMSO-d6) shows pyran ring protons at δ 6.5–7.5 ppm, while 13^{13}C NMR confirms carboxylate carbons at δ 165–175 ppm.
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., monohydrate form crystallizes in monoclinic C2/c space group) .

Q. What safety protocols should be followed when handling technical-grade chelidamic acid?

  • PPE : Use N95 masks, nitrile gloves, and safety goggles to prevent inhalation/contact .
  • Storage : Keep in sealed containers at 4°C, away from oxidizers. Stability decreases above 25°C .
  • Waste disposal : Neutralize with dilute NaOH before disposal per local regulations .

Q. How does chelidamic acid function as a chelating agent in metal coordination chemistry?

Chelidamic acid binds metals via its pyridine-2,6-dicarboxylate moiety, forming stable complexes with transition metals (e.g., Co²⁺, La³⁺) and noble metals. The hydroxyl group at the 4-position enhances coordination versatility, enabling diverse geometries (octahedral, square planar). Applications include catalytic frameworks and polyoxometalate modifications .

Advanced Research Questions

Q. What structural features enable chelidamic acid to form diverse coordination frameworks with transition metals?

Chelidamic acid’s rigidity and multiple donor sites facilitate hierarchical assembly. For example:

CompoundSpace GroupLattice Parameters (Å)Hydrogen-Bonding Network
[Co(dipic-OH)(OH₂)₃]·1.5H₂OC2/ca=14.734, b=6.866, c=22.4113D "zigzag" pattern via O-H···O interactions
[Co(dipic)(pyz)(OH₂)]·0.25DMSOP21/na=11.621, b=12.391, c=12.537π-π stacking stabilizes secondary channels

Advanced studies should combine crystallography with DFT calculations to predict framework stability .

Q. What methodological considerations are critical when employing chelidamic acid in enzyme inhibition studies?

  • Kinetic assays : Measure inhibition constants (e.g., Ki=33 μMK_i = 33\ \mu M for glutamate decarboxylase) using UV-Vis monitoring of cofactor PLP depletion .
  • Control experiments : Compare with analogs (e.g., chelidonic acid, 2,6-pyridine dicarboxylic acid) to isolate structural contributions to inhibition .
  • Buffer selection : Use pH 7.4 Tris-HCl to maintain ligand protonation states critical for binding .

Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in chelidamic acid coordination chemistry?

Discrepancies often arise from solvent effects or counterion interference. Strategies include:

  • Multi-technique validation : Cross-validate X-ray structures with EXAFS (for local metal environments) and magnetic susceptibility measurements (for spin states) .
  • Computational modeling : Use software like Gaussian or ORCA to simulate coordination geometries under varying pH/solvent conditions .

Q. What advanced chromatographic applications utilize chelidamic acid's unique chemical properties?

Chelidamic acid serves as a chelating eluent in high-performance chelation ion chromatography (HPCIC) for metal speciation:

  • Fe(II)/Fe(III) separation : Optimize mobile phase pH (2.5–3.5) and chelidamic acid concentration (5–10 mM) to resolve peaks with <0.5 ppm detection limits .
  • Method validation : Compare with ICP-OES data to ensure accuracy in complex matrices (e.g., environmental samples) .

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